molecular formula C5H10ClNO2 B8268731 2-Aminoethyl acrylate hydrochloride

2-Aminoethyl acrylate hydrochloride

Cat. No.: B8268731
M. Wt: 151.59 g/mol
InChI Key: DXLZNKULUVFFFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Aminoethyl acrylate hydrochloride typically involves the reaction of methacrylic acid with ethanolamine in the presence of hydrochloric acid. The reaction conditions usually include heating the mixture to around 110°C with stirring .

Industrial Production Methods

In industrial settings, the production of this compound can involve the use of ketimine compounds of 2-aminoethyl methacrylate, which are reacted with water and hydrogen chloride to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Aminoethyl acrylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Aminoethyl acrylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Aminoethyl acrylate hydrochloride involves its ability to undergo polymerization and form biocompatible materials. The methacrylate group allows it to participate in free radical polymerization, while the amino group can interact with various biological molecules, making it useful in biomedical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual functionality, combining the reactivity of the methacrylate group with the biological compatibility of the amino group. This makes it particularly valuable in the synthesis of biocompatible polymers and materials .

Properties

IUPAC Name

2-aminoethyl prop-2-enoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c1-2-5(7)8-4-3-6;/h2H,1,3-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLZNKULUVFFFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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